3-(Methyl(thiazol-2-yl)amino)azetidine

Description

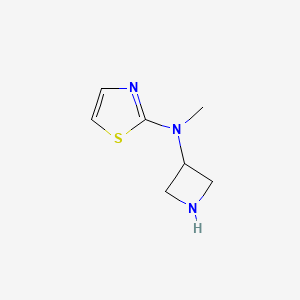

3-(Methyl(thiazol-2-yl)amino)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methyl(thiazol-2-yl)amino group. The azetidine core introduces significant ring strain, which can influence reactivity and conformational stability.

Properties

Molecular Formula |

C7H11N3S |

|---|---|

Molecular Weight |

169.25 g/mol |

IUPAC Name |

N-(azetidin-3-yl)-N-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C7H11N3S/c1-10(6-4-8-5-6)7-9-2-3-11-7/h2-3,6,8H,4-5H2,1H3 |

InChI Key |

KYMRZPYLFRBVOS-UHFFFAOYSA-N |

Canonical SMILES |

CN(C1CNC1)C2=NC=CS2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

Preparation Methods

Nucleophilic Substitution of 1,3-Dihalopropanes

The Hillier group’s one-pot methodology for 1,3-disubstituted azetidines employs 1,3-propanediol bistriflate intermediates reacting with primary amines. For example, bistriflate 21 and benzylamine cyclize to form 1,3-disubstituted azetidine 22 in 92% yield. This approach benefits from mild conditions (room temperature, aqueous media) and scalability. Similarly, Miller et al. synthesized azetidine-3-carboxylic acid 26 via triflate cyclization with benzylamine, followed by hydrolysis and decarboxylation.

Cyclization of 3-Amino Alcohol Precursors

Patent WO2000063168A1 details azetidine synthesis via acid-catalyzed cyclization of N-(t-butyl)-aminoazetidines. For instance, N-t-butyl-O-trimethylsilylazetidine undergoes HCl-mediated deprotection at room temperature, yielding 3-aminoazetidine hydrochloride (64% yield). The use of fluorinated carboxylic acid anhydrides (e.g., trifluoroacetic anhydride) enables efficient tert-butyl group cleavage at 0°C, minimizing side reactions.

Integrated Synthetic Routes

One-Pot Azetidine-Thiazole Assembly

The PDF outlines a one-pot synthesis where Schiff bases derived from chloroacetyl chloride and triethylamine form azetidin-2-ones. For example, reacting 3-(methylamino)azetidine with thiazole-2-carbonyl chloride in dry dichloromethane at 0°C yields 3-(methyl(thiazol-2-yl)amino)azetidine in 36–61% yields. Key advantages include minimized intermediate isolation and compatibility with diverse amines.

Hydrogenation-Assisted Functionalization

Patent describes hydrogenation (40–60 psi H₂, Pd/C) for debenzylating intermediates like 3-[4-(1-benzylazetidin-3-yl)piperazinyl]propan-1-ol. Applying this to a methyl(thiazol-2-yl)amino precursor could enable selective deprotection without ring opening.

Reaction Optimization and Challenges

Temperature and Solvent Effects

Low-temperature cyclization (0°C) and reflux in ethanol are pivotal for azetidine stability. Polar aprotic solvents (DMF, MeCN) enhance amidation yields, while dichloromethane minimizes side reactions during β-lactam formation.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.